molecular formula C26H19ClN4O3S B11977914 N-[1-allyl-3-(phenylsulfonyl)-1H-pyrrolo[2,3-b]quinoxalin-2-yl]-2-chlorobenzamide

N-[1-allyl-3-(phenylsulfonyl)-1H-pyrrolo[2,3-b]quinoxalin-2-yl]-2-chlorobenzamide

Cat. No.: B11977914
M. Wt: 503.0 g/mol
InChI Key: NVZHLUAVEQQHCX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[1-allyl-3-(phenylsulfonyl)-1H-pyrrolo[2,3-b]quinoxalin-2-yl]-2-chlorobenzamide is a complex organic compound that belongs to the class of quinoxaline derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The unique structure of this compound, which includes a pyrroloquinoxaline core, an allyl group, and a phenylsulfonyl moiety, contributes to its distinctive chemical properties and biological activities.

Preparation Methods

The synthesis of N-[1-allyl-3-(phenylsulfonyl)-1H-pyrrolo[2,3-b]quinoxalin-2-yl]-2-chlorobenzamide typically involves multiple steps, starting from readily available starting materialsThe final step involves the coupling of the resulting intermediate with 2-chlorobenzoyl chloride to form the target compound .

Industrial production methods for this compound are not well-documented, likely due to its specialized nature and use primarily in research settings. the synthetic route described above can be scaled up with appropriate modifications to reaction conditions and purification techniques to achieve larger quantities.

Chemical Reactions Analysis

N-[1-allyl-3-(phenylsulfonyl)-1H-pyrrolo[2,3-b]quinoxalin-2-yl]-2-chlorobenzamide can undergo various chemical reactions, including:

    Oxidation: The allyl group can be oxidized to form an epoxide or an aldehyde, depending on the oxidizing agent used.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The chlorine atom in the benzamide moiety can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like m-chloroperbenzoic acid (m-CPBA) for oxidation, hydrogen gas with palladium on carbon (Pd/C) for reduction, and nucleophiles like amines for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-[1-allyl-3-(phenylsulfonyl)-1H-pyrrolo[2,3-b]quinoxalin-2-yl]-2-chlorobenzamide involves its interaction with specific molecular targets and pathways. One proposed mechanism is the inhibition of certain enzymes involved in cell proliferation, leading to the induction of apoptosis in cancer cells. The compound may also interact with cellular receptors and signaling pathways, modulating their activity and resulting in therapeutic effects .

Comparison with Similar Compounds

N-[1-allyl-3-(phenylsulfonyl)-1H-pyrrolo[2,3-b]quinoxalin-2-yl]-2-chlorobenzamide can be compared with other quinoxaline derivatives, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which contribute to its distinct chemical properties and biological activities.

Properties

Molecular Formula

C26H19ClN4O3S

Molecular Weight

503.0 g/mol

IUPAC Name

N-[3-(benzenesulfonyl)-1-prop-2-enylpyrrolo[3,2-b]quinoxalin-2-yl]-2-chlorobenzamide

InChI

InChI=1S/C26H19ClN4O3S/c1-2-16-31-24-22(28-20-14-8-9-15-21(20)29-24)23(35(33,34)17-10-4-3-5-11-17)25(31)30-26(32)18-12-6-7-13-19(18)27/h2-15H,1,16H2,(H,30,32)

InChI Key

NVZHLUAVEQQHCX-UHFFFAOYSA-N

Canonical SMILES

C=CCN1C(=C(C2=NC3=CC=CC=C3N=C21)S(=O)(=O)C4=CC=CC=C4)NC(=O)C5=CC=CC=C5Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.